molecular formula C10H5Cl2N3O3S B5165418 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 69819-41-6

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B5165418
CAS No.: 69819-41-6
M. Wt: 318.14 g/mol
InChI Key: FDXRGJRJMMDVJS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C10H5Cl2N3O3S and its molecular weight is 318.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.9428676 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

2,5-Dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide and its derivatives have been explored for their potential antitumor properties. For instance, a study by Yoshida et al. (2005) synthesized a derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, exhibiting significant in vivo inhibitory effects on tumor growth, demonstrating the potential of these compounds in cancer research (Yoshida et al., 2005).

Antifungal Agents

Compounds structurally related to this compound have been synthesized and assessed for their antifungal properties. For instance, Narayana et al. (2004) synthesized a series of compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, and evaluated their antifungal activity, highlighting the utility of these compounds in developing antifungal agents (Narayana et al., 2004).

Antiparasitic Activity

Another important application is in antiparasitic drug development. Esposito et al. (2005) investigated the efficacy of nitazoxanide, a thiazolide structurally related to this compound, against Neospora caninum tachyzoites in vitro. This research contributes to understanding the antiparasitic activity of thiazolides and their potential in treating infections (Esposito et al., 2005).

Nonlinear Optical Properties

The structural modifications of benzamide derivatives, including those related to this compound, have been explored for their effects on nonlinear optical (NLO) properties. Liao et al. (2013) synthesized coordination networks from tetrazolate-based tectons and found that substituents in these compounds significantly influence their NLO properties, which can be crucial for applications in photonic devices (Liao et al., 2013).

Adenosine Receptors Selectivity

Inamdar et al. (2013) explored benzamide and furamide analogues linked to thiazole, which is structurally similar to this compound, for their selectivity towards adenosine receptor subtypes. This research provides insight into the development of potent and selective adenosine receptor ligands, which have potential therapeutic applications (Inamdar et al., 2013).

Properties

IUPAC Name

2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-7(12)6(3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXRGJRJMMDVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254986
Record name 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69819-41-6
Record name 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69819-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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